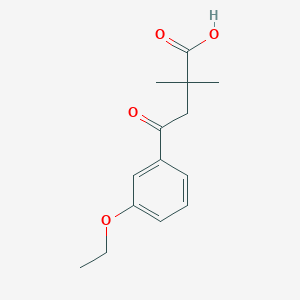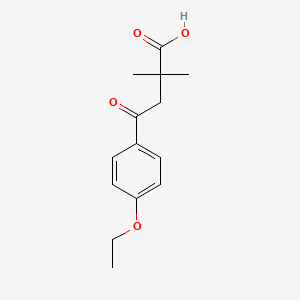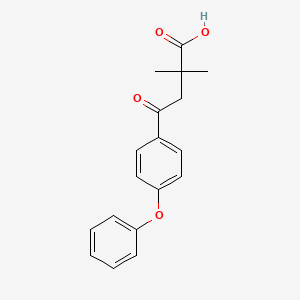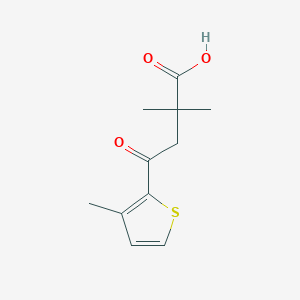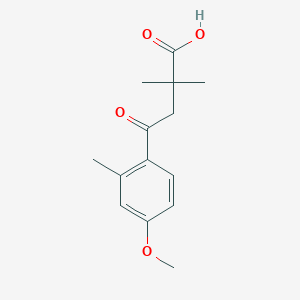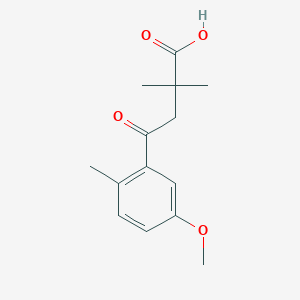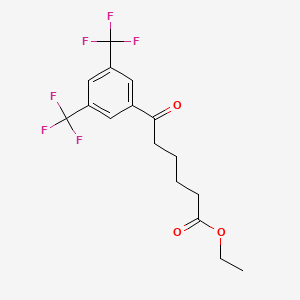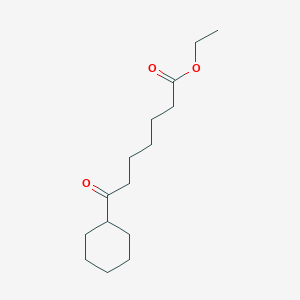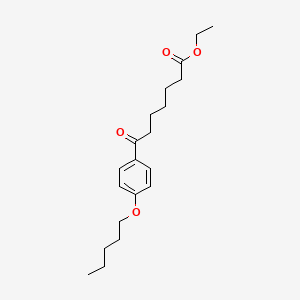
6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “6-Chloro-4-nitro-1H-indazole-3-carbonitrile” can be represented by the InChI code1S/C8H3ClN4O2/c9-5-1-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) . Physical and Chemical Properties Analysis
“this compound” is a light red solid . It has a molecular weight of 222.59 g/mol.Aplicaciones Científicas De Investigación
Inhibitory Effects on Nitric Oxide Synthases
6-Chloro-4-nitro-1H-indazole-3-carbonitrile demonstrates notable effects on nitric oxide synthases (NOS). A study by Cottyn et al. (2008) found that this compound, along with similar indazoles, showed potent inhibitory effects on NOS, with a particular preference for constitutive NOS over inducible NOS. This finding is crucial in understanding its role in regulating nitric oxide, which is significant in various physiological processes and diseases (Cottyn et al., 2008).
Antibacterial Activities
The compound also exhibits antibacterial properties. Rahmani et al. (2014) reported that derivatives of indazole, including those related to this compound, displayed strong antibacterial activity against various bacterial species, both Gram-positive and Gram-negative. This highlights its potential in developing new antibacterial agents (Rahmani et al., 2014).
Synthesis and Spectroscopic Analysis
The compound's synthesis and spectroscopic properties are also areas of interest. For instance, Jukić et al. (2010) explored the synthesis and structural analysis of closely related compounds, providing insight into the molecular structure and optical properties, which are essential for various scientific applications (Jukić et al., 2010).
Applications in Fluorescent Compounds
Furthermore, the compound has applications in the synthesis of fluorescent materials. Pakjoo et al. (2012) utilized nitro derivatives of indazole in the synthesis of fluorescent heterocyclic compounds. These compounds, related to this compound, showed remarkable photoluminescence properties, indicating their potential use in fluorescent dyes and markers (Pakjoo et al., 2012).
Mecanismo De Acción
- However, indazole derivatives, in general, have been associated with various biological activities, including inhibition, regulation, and modulation of kinases. For instance, CHK1 and CHK2 kinases, as well as the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase), play roles in diseases such as cancer .
Target of Action
Result of Action
Researchers continue to explore indazole derivatives for their potential therapeutic applications, and this compound remains an intriguing candidate for future investigations . 🌟
Análisis Bioquímico
Biochemical Properties
6-Chloro-4-nitro-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit antiproliferative activity by inhibiting cell growth in neoplastic cell lines . This interaction is primarily due to the compound’s ability to bind to specific enzymes and proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This indicates that this compound can modulate cell cycle progression, potentially leading to antiproliferative effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, altering their activity and function. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, a key enzyme involved in cell signaling pathways . This inhibition can lead to changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions . Long-term exposure to this compound may lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity, while higher doses may lead to toxic or adverse effects. Studies have shown that indazole derivatives can inhibit cell growth at concentrations lower than 1 μM, but higher doses may cause toxicity and adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can further interact with biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for determining its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues and cells . Understanding the transport and distribution of this compound is crucial for determining its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function, determining its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
6-chloro-4-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHXVZFALVMGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646185 | |
| Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-37-9 | |
| Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



